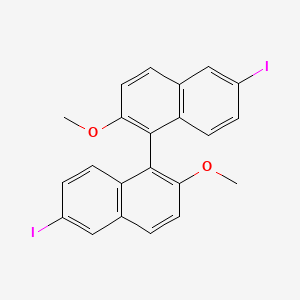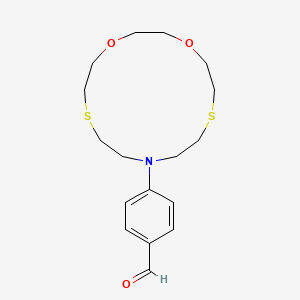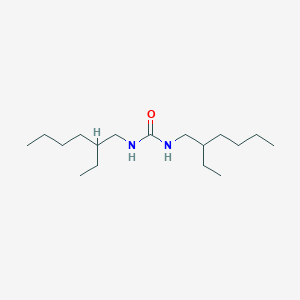
N,N'-Bis(2-ethylhexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-ethylhexyl)urea is an organic compound that belongs to the class of ureas. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atoms of the urea moiety. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-ethylhexyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild, efficient, and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Bis(2-ethylhexyl)urea often involves the reaction of 2-ethylhexylamine with urea under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-ethylhexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N,N’-Bis(2-ethylhexyl)urea can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(2-ethylhexyl)urea has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: This compound has been investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, particularly in drug delivery systems.
Industry: N,N’-Bis(2-ethylhexyl)urea is used in the production of polymers and as an additive in various industrial processes
Mécanisme D'action
The mechanism by which N,N’-Bis(2-ethylhexyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-ethylhexyl)acetamide: This compound is similar in structure but contains an acetamide group instead of a urea moiety.
N,N’-Bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide: Another related compound used in photoelectrochemical applications
Uniqueness
N,N’-Bis(2-ethylhexyl)urea is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form hydrogen bonds and its solubility in nonpolar solvents make it particularly valuable in supramolecular chemistry and industrial applications .
Propriétés
Numéro CAS |
182347-19-9 |
|---|---|
Formule moléculaire |
C17H36N2O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
1,3-bis(2-ethylhexyl)urea |
InChI |
InChI=1S/C17H36N2O/c1-5-9-11-15(7-3)13-18-17(20)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,18,19,20) |
Clé InChI |
XYTJQLPXUDAEMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC(=O)NCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
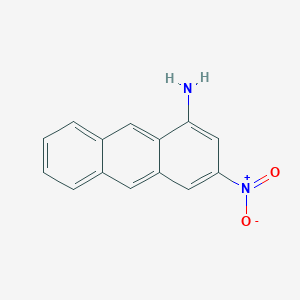
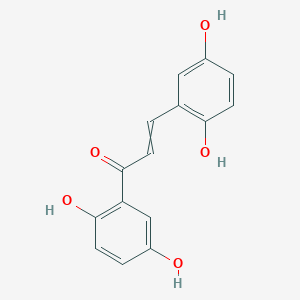
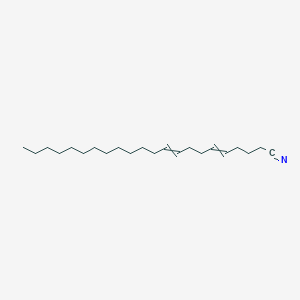
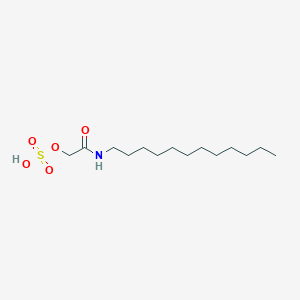
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
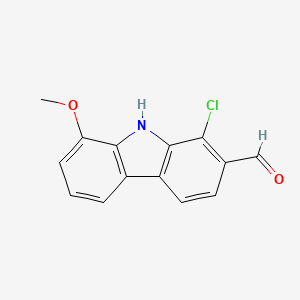
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
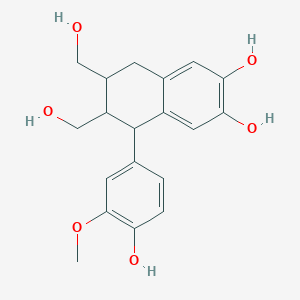
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
